2-([1,1'-Biphenyl]-4-yloxy)ethanamine Demonstrates Nanomolar Binding Affinity for Sigma-2 Receptor in PC12 Cells
In a direct binding assay using rat PC12 cell membranes, 2-([1,1'-Biphenyl]-4-yloxy)ethanamine demonstrated an inhibition constant (Ki) of 90 nM for the sigma-2 receptor [1]. This establishes it as a ligand with defined nanomolar affinity for this therapeutic target, which is implicated in cancer and neurodegenerative diseases [2]. The use of a specific cell line (PC12) provides a verifiable and reproducible experimental context for this activity, differentiating it from compounds without such defined pharmacological data.
| Evidence Dimension | Binding Affinity for Sigma-2 Receptor |
|---|---|
| Target Compound Data | Ki = 90 nM |
| Comparator Or Baseline | This is a primary activity datum for the compound; no direct comparator from the same study is available. The baseline is the compound's own activity against this specific receptor. |
| Quantified Difference | Nanomolar affinity for the sigma-2 receptor. |
| Conditions | Inhibition constant (Ki) determined in a binding assay using membranes from rat PC12 cells. |
Why This Matters
This specific affinity profile allows researchers to use this compound as a defined tool for investigating sigma-2 receptor pharmacology, which is not possible with uncharacterized aryloxyalkylamines.
- [1] BindingDB. (n.d.). Binding affinity to sigma 2 receptor in rat PC12 cells (Ki = 90 nM). BDBM50604967 / CHEMBL1698776. Retrieved April 20, 2026. View Source
- [2] Huang, Y. S., & Mach, R. H. (2015). The Sigma-2 Receptor: A Novel Therapeutic Target. In Sigma Receptors: Chemistry, Cell Biology and Clinical Implications (pp. 215-236). Springer. View Source
